N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
- Research has been conducted on alternative products in one-pot reactions involving benzylidenemalononitrile and various thiazole and benzothiazole derivatives, highlighting synthetic pathways to complex nitrogen-containing heterocycles (Krauze et al., 2007). These pathways are crucial for the development of compounds with potential pharmacological properties.
- Studies on the synthesis and transformations of thiazolo and benzothiazole derivatives illustrate the diverse reactivity of these heterocycles, leading to the creation of compounds with varied biological activities. For example, the synthesis of novel thiazolo[5,4-d]pyrimidines has been reported, which serves as precursors for further chemical modifications (Chattopadhyay et al., 2010).
Potential Biological Activities
- A series of biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and shown to exhibit diuretic activity in vivo, suggesting their potential as therapeutic agents (Yar & Ansari, 2009). This research exemplifies the potential medicinal applications of benzothiazole derivatives.
- Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, identifying novel compounds with promising antibacterial activity. This research underscores the importance of structural modifications in enhancing the biological activities of thiazole derivatives (Palkar et al., 2017).
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3S4/c1-22-14-16-7-3-2-6-10(11(7)25-14)24-13(15-6)17-12(19)8-4-5-9(23-8)18(20)21/h2-5H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFMUROLYYOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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